molecular formula C10H13ClN2O B1373837 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 1354962-10-9

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B1373837
CAS No.: 1354962-10-9
M. Wt: 212.67 g/mol
InChI Key: FYRQWEIHZNXMME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRQWEIHZNXMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-10-9
Record name 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a ketone or aldehyde to form a β-amino carbonyl compound . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of synthesized tetrahydroquinolines demonstrated potent activity against prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7) cells. The most effective compounds showed IC50 values ranging from 2.0 to 12.0 μM across different cell lines, indicating promising anticancer potential .

Antioxidant Properties

In addition to its anticancer effects, 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been evaluated for its antioxidant properties. Studies have shown that certain derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression .

Central Nervous System Activity

Research has indicated that derivatives of this compound exhibit notable central nervous system (CNS) activities. For example, compounds derived from this structure have been tested for their efficacy in models of anxiety and depression. One study reported that certain derivatives showed significant activity comparable to known anxiolytic drugs .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as quinoline derivatives. Various methods including catalytic reactions and microwave-assisted synthesis have been employed to enhance yield and purity .

Structure-Activity Relationship

The biological activity of tetrahydroquinoline derivatives can be significantly influenced by structural modifications at various positions on the quinoline ring. For example, introducing different substituents at the 4-position has been shown to enhance antiproliferative activity against specific cancer cell lines . Understanding these relationships helps in the rational design of more potent analogues.

Case Studies and Research Findings

StudyFocusFindings
Dai et al., 2021Anticancer ActivityCompounds showed IC50 values between 2-12 μM across multiple cancer cell lines .
Murashkina et al., 2021Antioxidant PropertiesDemonstrated significant free radical scavenging activity .
Recent Study (2024)CNS ActivityCertain derivatives exhibited anxiolytic effects comparable to established drugs .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
  • CAS No.: 1354962-10-9 (primary identifier) .
  • Molecular Formula : C₁₀H₁₃ClN₂O (hydrochloride salt) .
  • SMILES : C1C(C(=O)NC2=CC=CC=C21)CN.Cl .
  • Structural Features: A tetrahydroquinolinone scaffold with an aminomethyl group at position 3, stabilized as a hydrochloride salt.

Predicted Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 136.9 Ų ([M+H]⁺) to 148.9 Ų ([M+Na]⁺) .
  • Solubility : Likely polar due to the hydrochloride salt and amine group, but specific data require experimental validation.

Comparison with Structurally Similar Compounds

Structural Analog Table

Compound Name Key Substituents/Modifications Molecular Formula Biological Activity (If Reported) Synthesis Highlights Evidence ID
This compound 3-aminomethyl, tetrahydroquinolinone core C₁₀H₁₃ClN₂O Not explicitly reported Likely via reductive amination or coupling
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one 6-amino, 1-(2-(1-methylpyrrolidin-2-yl)ethyl C₁₆H₂₃N₃O Not detailed Hydrogenation of nitro precursor
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 6-thiophene-2-carboximidamide, dimethylaminoethyl C₁₉H₂₃N₅OS Not detailed Coupling with thioimidate reagent
3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride 3-amino (directly on ring), dihydroquinolinone C₉H₁₁ClN₂O Not detailed Reduction of nitro group
1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one Hydrochloride 4-oxo, pentyl chain, tetrahydronaphthylaminomethyl C₂₅H₃₀ClN₂O Antiproliferative (implied) Reductive amination with NaCNBH₃
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride 6-chloro, 3-(1R-aminoethyl) C₁₁H₁₂Cl₂N₂O Not detailed Chiral synthesis (stereospecific)

Key Structural and Functional Differences

Ring Saturation: The target compound has a tetrahydroquinolinone core (saturated at positions 1–4), enhancing conformational rigidity compared to dihydroquinolinones (e.g., ), which have partial unsaturation .

Amino Group Positioning: The aminomethyl group at position 3 (target compound) provides a flexible linker for interactions, unlike direct 3-amino substitution (), which restricts spatial orientation .

Pharmacophore Modifications: Quaternary Ammonium Salts: The hydrochloride salt in the target compound improves solubility, akin to Carteolol Hydrochloride (), which is water-soluble due to its ionic nature . Chiral Centers: ’s compound has a stereospecific 1R-aminoethyl group, highlighting the role of chirality in drug-receptor interactions .

Biological Activity

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS: 1354962-10-9) is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • IUPAC Name : 3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride
  • Structure : The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

2. Anticancer Properties

The compound has been investigated for its anticancer effects:

  • Cell line studies revealed that it can inhibit the proliferation of cancer cells in vitro. Specifically, it showed cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549) .
  • Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .

3. Neuroprotective Effects

Research also suggests neuroprotective properties:

  • Animal models have indicated that the compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neural tissues .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

StudyFindingsReference
In vitro study on bacterial strainsEffective against S. aureus and E. coli
Anticancer efficacy on MCF-7 cellsInduced apoptosis via caspase activation
Neuroprotection in animal modelsReduced oxidative stress in neural tissues

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

  • Toxicological Data : It is classified as harmful if swallowed and may cause skin irritation . Long-term exposure studies are needed to understand its safety profile fully.

Q & A

Advanced Research Question

  • Catalyst selection : Pd/C vs. Raney Ni may alter diastereomer ratios in chiral intermediates .
  • Solvent effects : Ethanol vs. THF influences reduction rates and byproduct formation (e.g., over-reduction of ketones) .

What analytical techniques are critical for confirming hydrochloride salt formation?

Basic Research Question

  • Titration : Confirm Cl⁻ content via AgNO₃ precipitation .
  • Thermal analysis : DSC/TGA identifies dehydration events and salt stability .
  • ¹H NMR in D₂O : Protonation of the amine group shifts NH signals downfield .

How can researchers troubleshoot solubility issues in biological assays?

Advanced Research Question

  • Counterion exchange : Replace HCl with trifluoroacetate or citrate to enhance aqueous solubility .
  • Co-solvents : Use ≤5% DMSO or cyclodextrin complexes without disrupting enzyme activity .

What strategies improve regioselectivity in electrophilic aromatic substitution on the tetrahydroquinoline core?

Advanced Research Question

  • Directing groups : Install electron-donating substituents (e.g., -OMe) para to the reaction site .
  • Lewis acid catalysts : AlCl₃ or FeCl₃ enhance electrophilic attack at specific positions .

How are computational methods used to predict binding affinities for NOS isoforms?

Advanced Research Question

  • Docking studies : Align the compound’s aminomethyl group with heme-coordinating residues in iNOS (e.g., Glu377) using AutoDock Vina .
  • MD simulations : Assess stability of hydrogen bonds with Asp382 (nNOS) over 100-ns trajectories .

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